Tricyclic antidepressant similar in action and side effects to IMIPRAMINE. It may produce excitation.
See also: Protriptyline (has active moiety).
Protriptyline hydrochloride
CAS No.: 1225-55-4
Cat. No.: VC0002183
Molecular Formula: C19H22ClN
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1225-55-4 |
---|---|
Molecular Formula | C19H22ClN |
Molecular Weight | 299.8 g/mol |
IUPAC Name | N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H |
Standard InChI Key | OGQDIIKRQRZXJH-UHFFFAOYSA-N |
SMILES | CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Canonical SMILES | CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Appearance | Solid powder |
Chemical Profile and Physicochemical Properties
Protriptyline hydrochloride, chemically designated as N-methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine hydrochloride, is a synthetic small molecule with a tricyclic aromatic core. Its molecular formula is C₁₉H₂₁N·HCl, yielding a molecular weight of 299.84 g/mol . The compound exists as a white crystalline solid with a melting point of 169–171°C (hydrochloride salt) and a logP value of 4.7, indicating moderate lipophilicity .
Structural and Solubility Characteristics
The tricyclic framework comprises two benzene rings fused to a central cycloheptene ring, with a propylamine side chain attached to the nitrogen atom. This structure facilitates interactions with monoamine transporters and receptors in the CNS . Protriptyline hydrochloride exhibits limited aqueous solubility (1.04 mg/L), necessitating formulation enhancements for oral bioavailability . In dimethyl sulfoxide (DMSO), it demonstrates higher solubility (55 mg/mL), enabling preclinical investigations .
Table 1: Physicochemical Properties of Protriptyline Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₁N·HCl | |
Molecular Weight | 299.84 g/mol | |
Melting Point | 169–171°C | |
LogP | 4.7 | |
Water Solubility | 1.04 mg/L | |
DMSO Solubility | 55 mg/mL |
Mechanism of Action and Pharmacodynamics
Protriptyline hydrochloride primarily exerts its antidepressant effects by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) at presynaptic nerve terminals. This action increases synaptic concentrations of these neurotransmitters, enhancing noradrenergic and serotonergic neurotransmission . Secondary mechanisms include:
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Downregulation of β-adrenergic receptors with chronic use, potentially contributing to sustained antidepressant effects .
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Anticholinergic activity via muscarinic receptor blockade, leading to side effects such as dry mouth and constipation .
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Histamine H₁ receptor antagonism, which is less pronounced compared to other TCAs, explaining its lower sedative potential .
Receptor Binding Affinity
Protriptyline’s affinity for the sodium-dependent norepinephrine transporter (NET) is higher than for the serotonin transporter (SERT), distinguishing it from tertiary amine TCAs like amitriptyline . This selectivity underpins its stimulatory profile, making it suitable for patients with fatigue or hypersomnia .
Pharmacokinetics and Metabolic Pathways
Distribution and Protein Binding
The drug exhibits extensive tissue distribution, with a volume of distribution (Vd) estimated at 15–30 L/kg . Protein binding is 92%, primarily to albumin and α₁-acid glycoprotein, which may influence free drug concentrations in hypoalbuminemic states .
Metabolism and Elimination
Hepatic metabolism via cytochrome P450 2D6 (CYP2D6) and CYP3A4 generates inactive metabolites, including hydroxylated and glucuronidated derivatives . The elimination half-life ranges from 54–92 hours, necessitating once-daily dosing in stable patients . Approximately 50% of the drug is excreted renally, with minor fecal elimination .
Table 2: Pharmacokinetic Parameters of Protriptyline Hydrochloride
Parameter | Value | Source |
---|---|---|
Bioavailability | 77–93% | |
Peak Plasma Concentration | 6–12 hours | |
Protein Binding | 92% | |
Half-Life | 54–92 hours | |
Renal Excretion | 50% |
Clinical Applications and Therapeutic Uses
Approved Indications
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Major Depressive Disorder (MDD): Protriptyline hydrochloride is FDA-approved for depression, particularly in patients requiring alertness . Doses range from 15–60 mg/day, titrated to minimize side effects .
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Narcolepsy: Off-label use for cataplexy and excessive daytime sleepiness due to its wakefulness-promoting effects .
Off-Label Applications
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Attention-Deficit/Hyperactivity Disorder (ADHD): Augments stimulant therapy in refractory cases .
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Chronic Pain Syndromes: Effective in neuropathic pain and migraine prophylaxis via serotonergic modulation .
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Smoking Cessation: Reduces nicotine withdrawal symptoms in combination therapies .
Table 3: Clinical Indications and Dosage Guidelines
Indication | Dosage Range | Evidence Level | Source |
---|---|---|---|
Major Depressive Disorder | 15–60 mg/day | FDA-approved | |
Narcolepsy | 10–40 mg/day | Off-label | |
Neuropathic Pain | 10–30 mg/day | Off-label |
Overdose Management and Toxicology
Acute overdose manifests as cardiotoxicity (ventricular arrhythmias, hypotension), seizures, and anticholinergic delirium . Treatment includes:
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